![molecular formula C17H19NO4S B2539435 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid CAS No. 708996-17-2](/img/structure/B2539435.png)
4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid is a chemical compound with the molecular formula C17H19NO4S and a molecular weight of 333.41 . It is a solid substance and is primarily used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H19NO4S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)18-14-8-4-12(5-9-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) . This indicates that the compound contains a tert-butylphenyl group attached to a sulfonyl group, which is further attached to an amino group on a benzoic acid molecule .Physical And Chemical Properties Analysis
4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid is a solid substance . It has a molecular weight of 333.41 .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Antimicrobial and Cytotoxic Agents
4-Aminobenzoic acid derivatives, including “4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid”, have been studied for their potential as antimicrobial and cytotoxic agents . These compounds have shown promising results, including the inhibition of methicillin-resistant Staphylococcus aureus (MRSA), moderate antimycobacterial activity, and potent broad-spectrum antifungal properties . Some of these derivatives also exhibited notable cytotoxicity for the HepG2 cancer cell line .
Folate Precursor Conversion
The compound has been studied for its ability to convert folate precursors into antimicrobial and cytotoxic agents . This is a significant area of research, as it could lead to the development of new treatments for a variety of diseases.
Liquid Chromatography-Electrospray Ionisation Mass Spectrometry (LC-ESI-MS)
4-tert-Butylbenzoic acid, a related compound, has been used in LC-ESI-MS to determine its presence in water samples . This shows the potential of “4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid” in environmental analysis and monitoring.
Inhibition of Yeast Sirtuin (Sir2p)
4-tert-Butylbenzoic acid has been identified as a potent yeast sirtuin (Sir2p) inhibitor . This suggests that “4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid” could potentially be used in research related to aging and longevity, as sirtuins are known to play a key role in these processes.
Synthesis of Schiff Bases
The compound can be used in the synthesis of Schiff bases . Schiff bases are compounds that contain a functional group with the structure R2C=NR’. They are often used in organic synthesis and coordination chemistry.
Mechanism of Action
Target of Action
The primary target of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid is Collagenase 3 . Collagenase 3 is an enzyme that plays a crucial role in the breakdown of collagen in the extracellular matrix, which is an integral part of tissue and organ health.
Result of Action
The molecular and cellular effects of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid’s action are likely related to its impact on Collagenase 3 activity and, consequently, collagen metabolism . Changes in collagen metabolism can have wide-ranging effects, potentially influencing tissue integrity, wound healing, and various disease processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid . These factors can include pH, temperature, and the presence of other molecules or ions in the environment.
properties
IUPAC Name |
4-[(4-tert-butylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-17(2,3)13-6-10-15(11-7-13)23(21,22)18-14-8-4-12(5-9-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXARGRPZNRDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Tert-butylphenyl)sulfonyl]amino}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2539353.png)
![2-Methyl-6-[(1,3-thiazol-5-yl)methoxy]pyridine](/img/structure/B2539354.png)
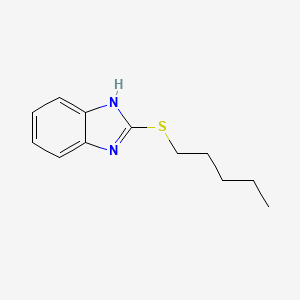
![N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B2539356.png)
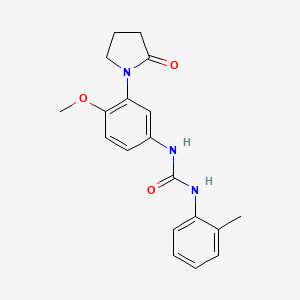


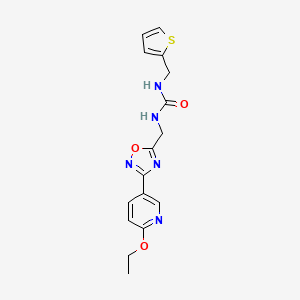
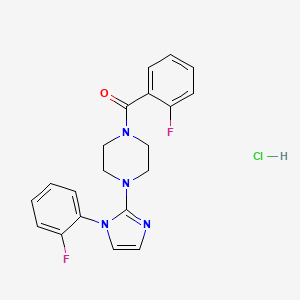

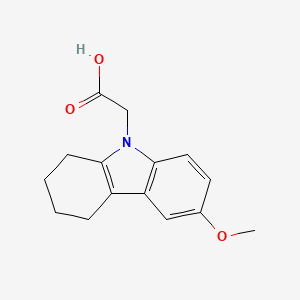
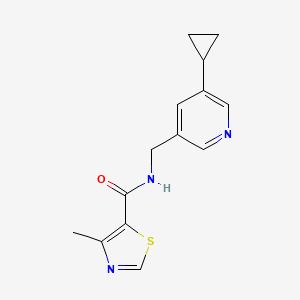
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2539373.png)
